N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAEJASGVSZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenethylamine, furan-2-carboxylic acid, and thiophene-2-sulfonyl chloride. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvent choice, and catalysts. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their properties:
Key Observations:
Thiophene Derivatives :
- Compounds like N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibit antimycobacterial activity, attributed to the thiophene moiety’s ability to interact with microbial targets . The target compound’s thiophene-2-sulfonyl group may enhance stability or modulate electronic properties compared to simpler thiophene derivatives.
- In contrast, N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide incorporates a sulfamoyl group, which could influence solubility or receptor binding .
Ethanediamide Backbone :
- The ethanediamide linkage in the target compound and N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide provides rigidity and hydrogen-bonding capacity. However, the latter’s application as a flavoring agent suggests that substituents (e.g., dimethoxyphenyl, pyridinyl) dictate functional roles rather than the backbone alone.
Chlorophenyl vs. Bromophenyl Substituents: The 4-chlorophenyl group in the target compound is structurally analogous to the 4-bromophenyl group in N-(4-Bromophenyl)-2-(2-thienyl)acetamide.
Pharmacological and Physicochemical Considerations
- The furan-2-yl group introduces an oxygen atom, which could participate in hydrogen bonding, contrasting with sulfur-dominated interactions in pure thiophene derivatives .
- The sulfonyl group in the target compound likely requires sulfonation or oxidation steps .
Biological Activity
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound that has attracted significant attention due to its complex structure and potential biological activities. This compound features multiple functional groups, including a chlorophenethyl group, a furan ring, and a thiophene sulfonyl moiety, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique structure allows for specific interactions with biological targets, making it a valuable candidate for research in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O5S |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H19ClN2O5S/c21-... |
| SMILES | Cc(cc1)ccc1S(C(CNC(C(NCCc(cc1)ccc1Cl)=O)=O)c1ccco1)(=O)=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of intermediates such as 4-chlorophenethylamine and thiophene-2-sulfonyl chloride, followed by condensation reactions to form the final product. Reaction conditions often include the use of organic solvents and catalysts to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thiophene and furan have been noted for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Case Study Example:
In a study on similar oxalamide derivatives, compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. This suggests potential applicability in developing anticancer therapies.
2. Anti-inflammatory Effects:
Compounds containing furan and thiophene rings are often investigated for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
3. Neuropharmacological Effects:
Given the presence of the chlorophenyl group, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. Research into related compounds has shown promise in modulating serotonin receptors.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation: It could act as a ligand for serotonin or dopamine receptors, influencing neurotransmitter activity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chlorophenethylamine | Simple amine structure | Limited biological activity |
| Furan-based derivatives | Antioxidant properties | Anticancer effects |
| Thiophene derivatives | Antimicrobial properties | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
